3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol is an organic compound characterized by its unique biphenyl structure combined with a dioxolane ring and a hydroxyl group. This compound is significant in various fields of chemistry, particularly in organic synthesis and medicinal chemistry. The molecular formula for this compound is with a molecular weight of approximately 242.27 g/mol. It is classified as an aromatic alcohol due to the presence of the hydroxyl group attached to the biphenyl core.
The synthesis of 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol typically involves several key steps:
The synthesis may also utilize continuous flow reactors for industrial applications to enhance efficiency and yield. Purification techniques such as recrystallization and chromatography are commonly employed to obtain high-purity products.
The molecular structure of 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol consists of:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 242.27 g/mol |
| IUPAC Name | 4-[3-(1,3-dioxolan-2-yl)phenyl]phenol |
| InChI | InChI=1S/C15H14O3/c16-14-6-4-11(5-7-14)12-2-1-3-13(10-12)15-17-8-9-18-15/h1-7,10,15-16H,8-9H2 |
| InChI Key | LTPQNRJGKKFGPH-UHFFFAOYSA-N |
| Canonical SMILES | C1COC(O1)C2=CC=CC(=C2)C3=CC=C(C=C3)O |
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol can undergo several chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol involves its interaction with specific molecular targets. The dioxolane ring and hydroxyl group facilitate hydrogen bonding and other non-covalent interactions that influence binding affinity and specificity toward biological targets. The structural rigidity provided by the biphenyl core enhances stability and reactivity.
3'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-4-ol has several applications in scientific research:
This compound's unique structure provides distinct chemical properties that are valuable across multiple scientific disciplines.
CAS No.: 101-87-1
CAS No.: 1502-47-2
CAS No.: 94030-84-9
CAS No.: 44817-99-4
CAS No.: